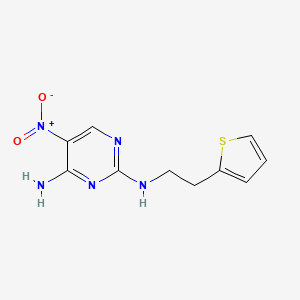

5-nitro-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine

Descripción

5-Nitro-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine is a pyrimidine derivative characterized by a nitro group at the 5-position and a 2-(thiophen-2-yl)ethyl substituent at the N2 position. The pyrimidine core provides a heterocyclic aromatic framework, while the nitro group enhances electron-withdrawing properties, influencing reactivity and biological interactions.

Propiedades

IUPAC Name |

5-nitro-2-N-(2-thiophen-2-ylethyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2S/c11-9-8(15(16)17)6-13-10(14-9)12-4-3-7-2-1-5-18-7/h1-2,5-6H,3-4H2,(H3,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEICSEVHRZSIHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCNC2=NC=C(C(=N2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method involves the condensation of 4-nitro-o-phenylenediamine with thiophene-2-carbaldehyde in the presence of ethanol under reflux conditions . This reaction forms the Schiff base, which is then further processed to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

5-nitro-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The thiophene moiety can participate in electrophilic substitution reactions.

Condensation: The compound can form Schiff bases with aldehydes and ketones.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Electrophilic reagents such as bromine or chlorine can be used.

Condensation: Aldehydes or ketones in the presence of an acid catalyst.

Major Products

Reduction: Conversion to 5-amino-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine.

Substitution: Formation of halogenated derivatives.

Condensation: Formation of various Schiff bases.

Aplicaciones Científicas De Investigación

Anticancer Properties

One of the most prominent applications of 5-nitro-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine is its role as a potential anticancer agent. Research has demonstrated that this compound acts as an inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair mechanisms. Inhibition of PARP-1 can lead to increased genomic instability and cell death in cancer cells, making it a valuable candidate for cancer therapies.

Case Study:

A study involving human breast cancer cell lines (MCF7) showed that 5-nitro-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine exhibited a dose-dependent reduction in cell viability, with IC50 values comparable to established PARP inhibitors. This indicates its potential development as a therapeutic agent in breast cancer treatment.

Antimicrobial Activity

This compound also displays antimicrobial properties. Preliminary studies have indicated that derivatives related to 5-nitro-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus. The efficacy of these compounds against antibiotic-resistant strains highlights their potential utility in treating infections.

Case Study:

In vitro testing revealed that the compound's derivatives had superior antibacterial activity compared to standard antibiotics like ampicillin, suggesting their application in combating resistant bacterial infections.

Synthetic Routes

One common method for synthesizing this compound is through the reaction of 6-nitropyrimidine-2,4-diamine with 2-(thiophen-2-yl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually conducted in solvents like dimethylformamide (DMF) at elevated temperatures to facilitate product formation.

Table: Summary of Synthetic Methods

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 6-nitropyrimidine-2,4-diamine + 2-(thiophen-2-yl)ethyl bromide | DMF, Potassium carbonate, Heat |

| 2 | Purification | Recrystallization or chromatography |

Pharmacokinetics and Mechanism of Action

Research indicates that compounds similar to 5-nitro-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine exhibit favorable pharmacokinetic properties, including good absorption and distribution within biological systems. The compound's solubility and stability are critical factors influencing its bioavailability and efficacy.

Mecanismo De Acción

The exact mechanism of action for 5-nitro-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine is not fully understood. it is believed to interact with biological macromolecules such as DNA and proteins, potentially inhibiting their function. The nitro group may undergo reduction within the cellular environment, leading to the formation of reactive intermediates that can damage cellular components .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Reactivity: The nitro group at the 5-position (common in the target compound and others) enhances electrophilicity, facilitating interactions with biological targets like enzymes . Thiophene vs. Chloro vs. Nitro: Chloro-substituted analogs (e.g., 5-chloro-N-[2-methyl-2-(thiophen-3-yl)propyl]pyrimidin-2-amine) exhibit lower electron-withdrawing effects, reducing reactivity in nucleophilic substitutions compared to nitro derivatives .

Trifluoromethyl groups (e.g., 5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2,4-diamine) enhance antimicrobial properties due to increased lipophilicity and membrane penetration .

Structural Uniqueness :

- The thiophen-ethyl chain in the target compound provides steric bulk and sulfur-mediated interactions absent in analogs with simpler alkyl or aryl substituents. This could improve binding specificity to sulfur-rich enzyme active sites .

Actividad Biológica

5-nitro-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine is a complex organic compound notable for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with a nitro group and a thiophene moiety, which are critical for its biological interactions. The molecular formula is , and it has a CAS number of 1257549-48-6.

Target Interactions

The biological activity of 5-nitro-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine is hypothesized to involve interactions with DNA and bacterial biochemical pathways. Similar compounds have demonstrated the ability to inhibit bacterial growth by disrupting nucleic acid synthesis and function.

Mode of Action

The nitro group may undergo reduction to form an amino group, which can enhance the compound's reactivity towards biological targets. The thiophene moiety is also believed to participate in electron transfer processes that can affect cellular metabolism.

Antimicrobial Activity

Research indicates that compounds structurally similar to 5-nitro-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine exhibit significant antimicrobial properties. For instance, studies have measured minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) against various pathogens. Compounds with similar moieties have shown MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 5-nitro-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine | TBD | TBD |

| Similar Compound A | 0.22 | S. aureus |

| Similar Compound B | 0.25 | S. epidermidis |

Anticancer Activity

Preliminary studies suggest potential anticancer effects for this compound class, particularly against cell lines such as TK-10 (renal cancer) and HT-29 (colon cancer). These derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways .

Case Studies

- Case Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial properties of various derivatives, including those similar to 5-nitro-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine. The results highlighted substantial inhibition of biofilm formation in pathogenic bacteria, reinforcing the potential for therapeutic applications in treating infections .

- Case Study on Anticancer Activity : In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis in targeted cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.